4-Bromopiperidine hydrochloride

説明

BenchChem offers high-quality 4-Bromopiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

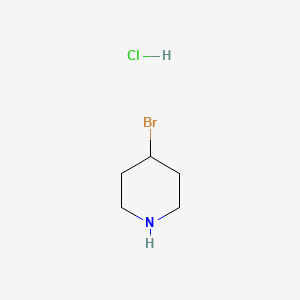

Structure

3D Structure of Parent

特性

IUPAC Name |

4-bromopiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPDXGMFJVJBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromopiperidine hydrochloride synthesis from piperidine

An In-depth Technical Guide to the Synthesis of 4-Bromopiperidine Hydrochloride

Abstract

4-Bromopiperidine serves as a pivotal building block in medicinal chemistry and drug development, valued for its utility in introducing the piperidine moiety into complex molecular architectures. This guide provides a detailed technical overview of a robust and scalable synthetic route to 4-bromopiperidine hydrochloride, starting from the readily available precursor, piperidin-4-ol. We will dissect the core chemical transformations, emphasizing the mechanistic rationale behind procedural choices, and present a comprehensive, step-by-step protocol. The discussion extends to an alternative, multi-step protected route, offering a comparative analysis for researchers. This document is intended for chemical researchers, process chemists, and drug development professionals, providing the necessary insights for successful synthesis, purification, and characterization of this important intermediate.

Introduction: The Strategic Importance of 4-Bromopiperidine

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The functionalization of the piperidine scaffold is therefore a cornerstone of modern drug design. 4-Bromopiperidine, in its salt form for enhanced stability and handling, is a highly versatile intermediate. The bromine atom at the 4-position acts as an excellent leaving group for nucleophilic substitution reactions and a handle for various metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities.

Synthesizing 4-bromopiperidine directly from piperidine is challenging due to the high reactivity of the electron-rich ring, which leads to a lack of regioselectivity. A more strategic and reliable approach involves starting with a pre-functionalized precursor, namely piperidin-4-ol. This strategy elegantly circumvents selectivity issues and provides a direct pathway to the desired product. This guide focuses on the conversion of the hydroxyl group of piperidin-4-ol into a bromide, presenting a primary method involving direct substitution with hydrobromic acid.

Comparative Synthetic Strategies

Two principal pathways from piperidin-4-ol to 4-bromopiperidine hydrochloride are prevalent in synthetic chemistry. The choice between them depends on the scale, substrate compatibility, and available resources.

-

Route A: Direct Halogenation. This is the most atom-economical approach, involving the direct reaction of piperidin-4-ol with a strong brominating acid like hydrobromic acid (HBr). The reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion. The product is directly isolated as its hydrobromide salt.

-

Route B: Protection-Bromination-Deprotection. This three-step sequence offers greater control and is often employed for more sensitive or complex substrates. The piperidine nitrogen is first protected (e.g., as a tert-butyloxycarbonyl or 'Boc' carbamate), followed by bromination of the hydroxyl group under milder, non-acidic conditions. The sequence is completed by the acidic removal of the protecting group to yield the desired salt.

This guide will provide a detailed protocol for the more direct Route A and an overview of Route B for comparative purposes.

Primary Protocol: Direct Synthesis of 4-Bromopiperidine Hydrobromide (Route A)

This method leverages the direct conversion of the hydroxyl group in piperidin-4-ol to a bromide using concentrated hydrobromic acid. The reaction is typically performed under reflux conditions to drive the substitution to completion.

Principle and Mechanism

The reaction proceeds via a nucleophilic substitution (SN2 or SN1 type mechanism, depending on conditions). The key steps are:

-

Protonation of the Alcohol: The piperidine nitrogen and the hydroxyl oxygen are protonated by the strong acid (HBr). Protonation of the hydroxyl group is critical as it transforms it from a poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the carbon atom bearing the leaving group, displacing the water molecule.

-

Product Formation: The resulting product is 4-bromopiperidine, which remains protonated in the acidic medium and crystallizes as the hydrobromide salt upon cooling or concentration.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Piperidin-4-ol | 101.15 | 10.0 g | 0.0989 | 1.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | ~60 mL | ~0.53 | ~5.4 |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol (10.0 g, 0.0989 mol).

-

Reagent Addition: In a fume hood, carefully add 48% aqueous hydrobromic acid (60 mL) to the flask. The addition is exothermic and will generate fumes.

-

Reaction: Heat the mixture to reflux (approximately 124-126 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., by periodically taking an aliquot, quenching with base, extracting, and spotting on silica gel).

-

Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. The product, 4-bromopiperidine hydrobromide, will precipitate as a solid.[2]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove residual acid and impurities.

-

Drying: Dry the white to off-white solid product under vacuum to a constant weight. A typical yield is in the range of 70-85%.

Safety Considerations

-

Hydrobromic Acid (HBr): HBr is a highly corrosive and toxic substance that can cause severe burns to the skin and eyes and damage to the respiratory tract upon inhalation.[3] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical splash goggles.

-

Heating: Ensure smooth boiling by using a magnetic stirrer. Avoid overheating.

Conversion to 4-Bromopiperidine Hydrochloride

The direct synthesis yields the hydrobromide salt. If the hydrochloride salt is specifically required, a salt exchange procedure is necessary.

-

Free Base Generation: Dissolve the crude 4-bromopiperidine hydrobromide in water and cool the solution in an ice bath. Slowly add a saturated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) until the pH is >10. This neutralizes the HBr and deprotonates the piperidine nitrogen to generate the free base.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent under reduced pressure. Caution: The free base can be unstable and should be used promptly.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate of 4-bromopiperidine hydrochloride by vacuum filtration, wash with cold solvent, and dry under vacuum.

Alternative Strategy: N-Boc Protected Route (Route B)

This route involves three distinct steps and is advantageous when milder bromination conditions are required.

-

N-Boc Protection: Piperidin-4-ol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (like triethylamine or sodium carbonate) in a solvent like DCM or methanol to yield N-Boc-piperidin-4-ol.[4]

-

Bromination: The hydroxyl group of N-Boc-piperidin-4-ol is then converted to a bromide. This avoids the harsh acidic conditions of Route A. Common reagents include phosphorus tribromide (PBr₃) in a solvent like DCM at low temperatures, or Appel reaction conditions (CBr₄ and PPh₃).[5][6]

-

Deprotection: The N-Boc protecting group is removed from N-Boc-4-bromopiperidine by treatment with a strong acid.[7] Stirring the protected compound in a solution of hydrochloric acid in a solvent like 1,4-dioxane or ethyl acetate effectively cleaves the Boc group and precipitates the final product as 4-bromopiperidine hydrochloride.[7]

Product Purification and Characterization

High purity is essential for subsequent applications in drug development.

Purification

The primary method for purifying the final hydrochloride or hydrobromide salt is recrystallization .[8] A suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) is chosen in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of high-purity crystals.

Analytical Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

| Analysis Technique | Expected Results for 4-Bromopiperidine Hydrochloride |

| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS. Expect signals for the methine proton at the 4-position (adjacent to Br) and the methylene protons on the piperidine ring. Protons adjacent to the nitrogen will show characteristic shifts.[9][10] |

| ¹³C NMR | Expect distinct signals for the three unique carbon atoms in the piperidine ring. The carbon bearing the bromine (C4) will be significantly shifted. |

| Mass Spectrometry (MS) | The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The parent ion for the free base (C₅H₁₀BrN) would be observed at m/z ≈ 163 and 165. |

| Melting Point (MP) | The hydrobromide salt has a reported melting point of 199-202 °C.[2] The hydrochloride salt will have a different, distinct melting point. |

| Purity (HPLC) | Purity should be assessed using a suitable High-Performance Liquid Chromatography (HPLC) method, typically aiming for >98%.[11] |

Conclusion

The synthesis of 4-bromopiperidine hydrochloride from piperidin-4-ol is a fundamental transformation for medicinal chemists. The direct bromination with hydrobromic acid represents a rapid and efficient route, yielding the hydrobromide salt which can be used directly or converted to the hydrochloride. For substrates that are sensitive to strong acids, a more controlled, albeit longer, protection-bromination-deprotection sequence is a reliable alternative. A thorough understanding of the reaction mechanisms, safety protocols, and analytical characterization is paramount to the successful and safe execution of this synthesis, enabling the advancement of drug discovery programs that rely on this versatile chemical building block.

References

- Google Patents.

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

PubChem. 4-(4-Bromophenyl)piperidine hydrochloride. National Institutes of Health. [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Bromopyridine Hydrochloride: Properties, Uses, and Supplier Importance. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Reddit. Help with 4-Bromopyridine HCl. r/Chempros. [Link]

-

Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

- Google Patents.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Pipzine Chemicals. 4-Bromopiperidine HBr. [Link]

-

Indian Chemical Council. Bromine Safety Handbook. [Link]

-

Blog. What are the safety precautions when using organic intermediates in a laboratory?. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Guillou, V., & Schönberger, T. (2022). On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 213, 114690. [Link]

-

Reddit. Help with PBr3 addition. r/chemistry. [Link]

-

University of Manchester. New NMR Tools for Impurity Analysis. [Link]

-

Lloyd-Jones, G. C. (2022). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-溴哌啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. huarongpharma.com [huarongpharma.com]

- 9. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromopiperidine Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 4-bromopiperidine hydrochloride, a key building block in modern drug discovery and development. A comprehensive understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for its effective utilization in synthetic chemistry and for ensuring the integrity of resulting pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

4-Bromopiperidine hydrochloride is the salt form of the halogenated piperidine derivative. The protonation of the secondary amine in the piperidine ring enhances its solubility in polar solvents and modifies its chemical reactivity. The molecular structure dictates the spectroscopic signatures we observe.

Caption: Molecular structure of 4-Bromopiperidine hydrochloride.

The following sections will delve into the specific spectroscopic techniques used to elucidate and confirm this structure. For the purpose of this guide, spectral data for the closely related 4-Bromopiperidine hydrobromide is utilized, as it provides a scientifically sound proxy for the hydrochloride salt, with expected minor variations in the solid-state IR spectrum due to the different counter-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-bromopiperidine hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-bromopiperidine hydrochloride is characterized by distinct signals corresponding to the protons on the piperidine ring. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons and the appearance of signals for the N-H protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 9.0 | Broad Singlet | 2H | N-H₂⁺ |

| ~4.5 | Multiplet | 1H | CH-Br |

| ~3.4 | Multiplet | 2H | C₂-Hₑ, C₆-Hₑ |

| ~3.1 | Multiplet | 2H | C₂-Hₐ, C₆-Hₐ |

| ~2.4 | Multiplet | 2H | C₃-Hₑ, C₅-Hₑ |

| ~2.2 | Multiplet | 2H | C₃-Hₐ, C₅-Hₐ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative interpretation.

Interpretation:

The broad singlet observed at a significantly downfield region (around 9.0-9.5 ppm) is characteristic of the two acidic protons on the positively charged nitrogen atom (N-H₂⁺). The proton attached to the carbon bearing the bromine atom (CH-Br) appears as a multiplet around 4.5 ppm. The electron-withdrawing effect of the bromine atom deshields this proton, causing it to resonate further downfield compared to the other ring protons. The protons on the carbons adjacent to the nitrogen (C₂-H and C₆-H) are also shifted downfield due to the inductive effect of the positively charged nitrogen. These often appear as complex multiplets due to coupling with each other and with the protons on C₃ and C₅. The remaining ring protons on C₃ and C₅ resonate at a more upfield region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-bromopiperidine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a common choice for amine salts, but the N-H protons will exchange with deuterium and their signal will disappear.[1] To observe the N-H protons, a solvent like DMSO-d₆ is preferable.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the N-H protons.

-

Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the 4-substituted piperidine ring, three distinct signals are expected.

| Chemical Shift (δ) (ppm) | Assignment |

| ~50 | C-Br (C₄) |

| ~45 | C-N (C₂, C₆) |

| ~35 | C-C (C₃, C₅) |

Note: This is an interpretation based on typical values for similar structures. Actual values may vary.

Interpretation:

The carbon atom directly attached to the electronegative bromine atom (C₄) is the most deshielded among the ring carbons and is expected to appear around 50 ppm. The carbon atoms adjacent to the protonated nitrogen (C₂ and C₆) are also deshielded and will resonate at a similar downfield region, typically around 45 ppm. The remaining two equivalent carbons (C₃ and C₅) are the most shielded and will appear at the most upfield position, around 35 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the range of 0-100 ppm.

-

Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 4-bromopiperidine hydrochloride, the key features will be the N-H stretches of the secondary ammonium salt and the C-H and C-Br vibrations.

| Frequency Range (cm⁻¹) | Vibration Type |

| 3000 - 2700 | N-H₂⁺ stretching (broad) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1620 - 1560 | N-H₂⁺ bending |

| 700 - 500 | C-Br stretching |

Note: This is a representative interpretation. The IR spectrum of 4-Bromopiperidine hydrobromide is used as a reference.[2][3]

Interpretation:

The most prominent feature in the IR spectrum of a secondary amine salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is due to the stretching vibrations of the N-H₂⁺ group.[4] This broadness is a result of strong hydrogen bonding in the solid state.[5][6] The aliphatic C-H stretching vibrations appear as sharper peaks between 2950 and 2850 cm⁻¹. Another characteristic absorption for secondary amine salts is the N-H₂⁺ bending vibration, which is typically observed in the 1620-1560 cm⁻¹ region.[7] The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, usually between 700 and 500 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 4-bromopiperidine hydrochloride sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Acquire a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Key Fragments:

| m/z | Fragment | Notes |

| 163/165 | [M]⁺ (C₅H₁₀BrN)⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 84 | [M - Br]⁺ | Loss of a bromine radical. |

| 83 | [M - HBr]⁺ | Loss of hydrogen bromide. |

Note: The mass spectrum is typically obtained for the free base, 4-bromopiperidine, as the hydrochloride salt is not volatile.

Interpretation:

The most telling feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), separated by 2 m/z units. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[8] For 4-bromopiperidine, the molecular ion peaks would be expected at m/z 163 and 165.

A common fragmentation pathway for haloalkanes is the loss of the halogen atom.[9] In this case, the loss of a bromine radical would result in a fragment at m/z 84. Another likely fragmentation is the elimination of hydrogen bromide (HBr), leading to a fragment at m/z 83.

Caption: Key fragmentation pathways for 4-Bromopiperidine in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample (as the free base, 4-bromopiperidine) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of 4-bromopiperidine hydrochloride. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the secondary ammonium salt. Mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns, including the distinctive isotopic signature of bromine. Together, these analytical methods provide a robust validation of the structure and purity of this important synthetic intermediate.

References

-

PubChem. 4-Bromopiperidine hydrobromide. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Marion, L., Ramsay, D. A., & Jones, R. N. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(6), 461-469. [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-627. [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 615-627. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry Stack Exchange. Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. [Link]

-

Wikipedia. Amine. [Link]

-

SpectraBase. 4-Bromopiperidine hydrobromide. [Link]

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. 4-Bromopiperidine Hydrobromide | C5H11Br2N | CID 2734676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Physical and chemical properties of 4-Bromopiperidine hydrochloride

An In-Depth Technical Guide to 4-Bromopiperidine Hydrochloride

Introduction

4-Bromopiperidine hydrochloride is a halogenated piperidine derivative that serves as a pivotal building block in modern medicinal chemistry and organic synthesis. As a saturated heterocyclic compound, the piperidine moiety is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile synthetic handle for a wide array of chemical transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

This technical guide offers a comprehensive overview of the essential physical and chemical properties of 4-Bromopiperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate. The narrative synthesizes technical data with practical insights into its handling, reactivity, and analytical characterization, providing a foundation for its effective application in research and development.

Molecular and Physicochemical Properties

4-Bromopiperidine hydrochloride is the salt form of the 4-bromopiperidine free base. The hydrochloride salt enhances the compound's stability and modulates its solubility, making it a preferred form for storage and handling compared to the potentially less stable free base.[1]

The core physicochemical properties are summarized below. It is important to note that while the hydrochloride is a common salt, much of the publicly available data, such as melting point, is for the analogous hydrobromide salt.

Table 1: Physicochemical Properties of 4-Bromopiperidine and its Salts

| Property | Value | Source(s) |

| IUPAC Name | 4-bromopiperidine;hydrochloride | [2] |

| Molecular Formula | C₅H₁₀BrN · HCl | [2] |

| Molecular Weight | 200.52 g/mol | Calculated |

| Appearance | White to almost white powder or crystals | |

| Melting Point | Data for the hydrobromide salt: 199-202 °C (lit.) | [3] |

| Solubility | Soluble in water | |

| CAS Number | Data for the hydrobromide salt: 54288-70-9 | [3] |

| Hygroscopicity | Hydrochloride salts are often hygroscopic; proper storage is crucial. | [4][5] |

Spectroscopic and Analytical Characterization

Accurate characterization of 4-Bromopiperidine hydrochloride is essential to confirm its identity and purity. Standard analytical techniques provide a detailed fingerprint of the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. Protons adjacent to the nitrogen (at C2 and C6) and the bromine (at C4) will be deshielded and appear further downfield. The presence of the acidic N-H proton of the hydrochloride salt may be observed as a broad singlet, its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR : The carbon spectrum for the free base shows distinct signals for the piperidine carbons.[2] In the hydrochloride salt, the carbons adjacent to the protonated nitrogen (C2 and C6) would experience a downfield shift due to the inductive effect of the positive charge.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include C-H stretching vibrations of the saturated ring, and a prominent broad absorption corresponding to the N-H stretch of the secondary ammonium salt. The C-Br stretch typically appears in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For 4-bromopiperidine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chemical Properties and Reactivity

The synthetic utility of 4-bromopiperidine stems from its two primary reactive sites: the secondary amine and the carbon-bromine bond. The hydrochloride salt is generally unreactive and is primarily used as a stable precursor to the more reactive free base.

Liberation of the Free Base

For most synthetic applications, the 4-bromopiperidine free base must be generated in situ or isolated prior to reaction. This is achieved through a simple acid-base neutralization, typically by treating the hydrochloride salt with a suitable base such as sodium bicarbonate, sodium hydroxide, or an organic amine like triethylamine.[7][8][9]

Caution : The isolated 4-bromopiperidine free base can be unstable and may degrade or self-oligomerize upon prolonged storage.[8] It is often recommended to use the freshly prepared free base immediately in subsequent reactions.[10]

Key Reaction Pathways

The reactivity of the generated 4-bromopiperidine free base is illustrated below. The nitrogen atom acts as a nucleophile, while the C-Br bond is susceptible to substitution or coupling.

Caption: Key reaction pathways for 4-bromopiperidine free base.

Applications in Research and Development

4-Bromopiperidine hydrochloride is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[11][12]

-

Drug Discovery : The piperidine scaffold is a privileged structure in medicinal chemistry. The bromo-substituent allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

-

API Synthesis : It serves as a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including those targeting central nervous system (CNS) disorders and viral infections.[1]

-

Agrochemicals : The pyridine and piperidine motifs are also present in many agrochemicals; the reactions of their bromo-derivatives are used to introduce functional groups that enhance biological activity.[12]

Safety and Handling

Proper handling of 4-Bromopiperidine hydrochloride is crucial for ensuring laboratory safety. The information provided in the Safety Data Sheet (SDS) is the primary reference for risk assessment.

-

Hazards : The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE) : Standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] When handling the solid material where dust formation is possible, respiratory protection should be used in a well-ventilated area or fume hood.[15]

-

Storage : It should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Due to its potential hygroscopicity, storage under an inert atmosphere is recommended to maintain product integrity.[4][13]

-

Spill and Disposal : Spills should be cleaned up immediately by sweeping the solid material into a suitable container for disposal.[16] Waste should be disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: Liberation of 4-Bromopiperidine Free Base

This protocol describes a standard procedure for generating the free base from its hydrochloride salt for immediate use in a subsequent reaction.

Materials:

-

4-Bromopiperidine hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5M Sodium Hydroxide (NaOH)[9]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

Dissolution : Dissolve 1.0 equivalent of 4-Bromopiperidine hydrochloride in a minimal amount of deionized water in a round-bottom flask or beaker.

-

Neutralization : Cool the solution in an ice bath. Slowly add saturated aqueous NaHCO₃ solution dropwise with stirring. Effervescence (fizzing) should be observed.[10] Continue adding the base until the fizzing ceases and the solution is basic (confirm with pH paper).

-

Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or Et₂O (3 x volume of the aqueous layer).[9]

-

Combine and Dry : Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filtration and Concentration : Filter off the drying agent. The resulting solution contains the 4-bromopiperidine free base and should be used immediately. If isolation is required, the solvent can be carefully removed under reduced pressure, but care must be taken as the free base can be unstable.[8]

Caption: Experimental workflow for the liberation of 4-bromopiperidine free base.

Conclusion

4-Bromopiperidine hydrochloride is a foundational reagent for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its value lies in the stable, easy-to-handle salt form that provides access to a synthetically versatile piperidine building block. A thorough understanding of its physical properties, reactivity—especially the need to generate the free base—and safety protocols is paramount for its successful and safe application. This guide provides the core technical knowledge required to leverage the full potential of this important chemical intermediate.

References

-

ChemBK. 4-Bromopyridine HCL. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]

-

Reddit. Help with 4-Bromopyridine HCl : r/Chempros. [Link]

-

PubChem. 4-(4-Bromophenyl)piperidine hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the 4-Bromopyridine Hydrochloride Safety Data Sheet (SDS). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

Blog. How to synthesize 4 - bromopyridine hydrochloride?. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. [Link]

-

PubChem. 4-Bromopiperidine. [Link]

-

Blog. What types of organic synthesis reactions can 4 - bromopyridine hydrochloride participate in?. [Link]

-

Home Sunshine Pharma. 1-N-BOC-4-BROMOPIPERIDINE CAS 180695-79-8 Manufacturers, Suppliers, Factory. [Link]

-

PharmaCompass.com. 4-Bromo pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Oakwood Chemical. 4-Bromopyridine hydrochloride. [Link]

-

PubChem. 4-Bromopyridinium chloride. [Link]

-

Fisher Scientific. 4-Bromopiperidine Hydrobromide 98.0+%, TCI America™. [Link]

-

ResearchGate. How to neutralize 4-Bromopyridine hydrochloride?. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromopiperidine | C5H10BrN | CID 420929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ブロモピペリジン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromopyridine hydrochloride manufacturers and suppliers in india [chemicalbook.com]

- 6. huarongpharma.com [huarongpharma.com]

- 7. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. huarongpharma.com [huarongpharma.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 4-Bromopiperidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and the Role of 4-Bromopiperidine Hydrochloride

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in the design of compounds targeting central nervous system (CNS) disorders, infectious diseases, and more. 4-Bromopiperidine hydrochloride (CAS No. 1001397-43-8) has emerged as a critical building block for introducing this valuable motif into complex molecular architectures.[2] The presence of the bromine atom at the 4-position provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, enabling the efficient construction of diverse chemical libraries for drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromopiperidine hydrochloride, offering insights for its effective utilization in research and development.

Physicochemical Properties of 4-Bromopiperidine Hydrochloride

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. 4-Bromopiperidine hydrochloride is a stable, crystalline solid, facilitating its handling and storage.

| Property | Value | Source |

| CAS Number | 1001397-43-8 | [2] |

| Molecular Formula | C5H11BrClN | [2] |

| Molecular Weight | 200.50 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and methanol. | |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[3][4] |

Synthesis of 4-Bromopiperidine Hydrochloride: A Practical Approach

The synthesis of 4-Bromopiperidine hydrochloride can be achieved through a multi-step process, often starting from commercially available 4-hydroxypiperidine. A common synthetic strategy involves the protection of the piperidine nitrogen, followed by bromination of the hydroxyl group and subsequent deprotection and salt formation.

A Representative Synthetic Pathway

Caption: A general synthetic scheme for 4-Bromopiperidine hydrochloride.

Detailed Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol outlines a common laboratory-scale synthesis of 4-Bromopiperidine hydrochloride, starting from the readily available N-Boc-4-hydroxypiperidine. This two-step process involves the bromination of the protected alcohol followed by the removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

Step 1: Synthesis of N-Boc-4-bromopiperidine

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Bromination: Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the cooled solution. The reaction is typically exothermic and the temperature should be maintained at or below 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-bromopiperidine.

Step 2: Synthesis of 4-Bromopiperidine Hydrochloride

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-4-bromopiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Acidification: Add a solution of hydrochloric acid (typically a 4M solution in 1,4-dioxane or gaseous HCl) in excess.

-

Precipitation and Isolation: Stir the mixture at room temperature. The product, 4-Bromopiperidine hydrochloride, will precipitate out of the solution as a white solid.

-

Purification: Collect the solid by filtration, wash with the solvent (e.g., diethyl ether) to remove any impurities, and dry under vacuum to obtain the final product.

Self-Validation: The identity and purity of the synthesized 4-Bromopiperidine hydrochloride should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Spectroscopic Characterization

Applications in Drug Discovery and Development

4-Bromopiperidine hydrochloride serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its utility stems from the ability to introduce the piperidine moiety and further functionalize the molecule via the bromo group.

Role in the Synthesis of CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells.[5] Antagonists of this receptor have been successfully developed as anti-HIV drugs. 4-Bromopiperidine derivatives are key structural components in some CCR5 antagonists. The piperidine ring often serves as a central scaffold to orient other pharmacophoric groups for optimal interaction with the receptor. The bromo-substituent on the piperidine ring can be utilized in cross-coupling reactions to introduce aromatic or heteroaromatic moieties that are crucial for binding affinity. For instance, in the development of novel CCR5 antagonists, the 4-position of the piperidine ring is often functionalized to explore the structure-activity relationship (SAR) and optimize the potency and pharmacokinetic properties of the compounds.[6]

Application in the Development of Antipsychotic Agents

The piperidine scaffold is a common feature in many antipsychotic drugs, including the typical antipsychotic haloperidol.[1] Researchers have utilized 4-substituted piperidines to design and synthesize novel atypical antipsychotic agents with improved efficacy and side-effect profiles.[1] 4-Bromopiperidine hydrochloride can be a valuable starting material in the synthesis of such compounds. The bromo-substituent allows for the introduction of various aryl or heteroaryl groups through reactions like the Suzuki or Buchwald-Hartwig coupling, enabling the exploration of the chemical space around the piperidine core to modulate the affinity for dopamine and serotonin receptors, which are key targets for antipsychotic drugs.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromopiperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromopiperidine hydrochloride is a strategically important building block in modern medicinal chemistry. Its well-defined structure, coupled with the reactivity of the bromine atom, provides a reliable and versatile tool for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers and drug development professionals to effectively leverage this valuable compound in their quest for novel and improved medicines.

References

- Napolitano, M., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.

- Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 67-77.

-

Synthesis of the haloperidol analog HAL-F. ResearchGate. Retrieved from [Link]

-

CCR5 receptor antagonist. Wikipedia. Retrieved from [Link]

Sources

- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Bromopiperidine Hydrochloride in Various Solvents

Foreword: Navigating the Data Gap in Physicochemical Characterization

In the landscape of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical determinant of a molecule's developability, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. 4-Bromopiperidine hydrochloride, a valuable building block in medicinal chemistry, is a compound for which extensive, publicly available quantitative solubility data is surprisingly scarce. This guide, therefore, takes a two-pronged approach. Firstly, it consolidates the available qualitative information and theoretical principles governing the solubility of this molecule. Secondly, and more crucially, it provides researchers, scientists, and drug development professionals with a robust, field-proven experimental framework to determine the solubility of 4-Bromopiperidine hydrochloride in any solvent of interest. This empowers the end-user to generate the precise, high-quality data required for their specific application, transforming a data gap into an opportunity for rigorous, in-house characterization.

Theoretical Underpinnings of 4-Bromopiperidine Hydrochloride Solubility

To understand the solubility of 4-Bromopiperidine hydrochloride, we must first consider its molecular structure and the intermolecular forces at play. The molecule is an amine hydrochloride salt, which dictates its fundamental solubility characteristics.

1.1. The "Like Dissolves Like" Principle in the Context of an Amine Salt

The adage "like dissolves like" is a foundational concept in solubility, referring to the similarity of intermolecular forces between the solute and solvent.[1][2] 4-Bromopiperidine hydrochloride possesses both polar and non-polar features. The piperidine ring itself has non-polar hydrocarbon character, while the protonated amine (ammonium) and the chloride counter-ion introduce strong ionic and polar characteristics.

-

Polar Solvents: In polar solvents, particularly polar protic solvents like water and alcohols, the primary driving force for dissolution is the strong ion-dipole interactions between the solvent molecules and the ammonium and chloride ions of the salt.[3][4] The partial positive and negative charges on the solvent molecules can effectively solvate the ions, overcoming the lattice energy of the solid crystal. Hydrogen bonding between the solvent and the protonated amine further enhances solubility.[2]

-

Non-Polar Solvents: Conversely, in non-polar solvents such as hexane or toluene, which lack strong dipoles, the ion-dipole interactions are absent. The solvent molecules can only interact with the solute via weak London dispersion forces. These interactions are generally insufficient to overcome the strong ionic attractions within the crystal lattice of the salt, leading to poor solubility.[3][5]

1.2. The Influence of pH on Solubility

For an amine hydrochloride like 4-Bromopiperidine, pH is a critical factor influencing its aqueous solubility. The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. In solution, an equilibrium exists between the protonated (charged) piperidine and its neutral (free base) form. This equilibrium is pH-dependent. At acidic to neutral pH, the protonated, more polar, and thus more water-soluble form predominates. As the pH becomes more basic, the equilibrium shifts towards the neutral, less polar free base, which is expected to have significantly lower aqueous solubility.

Qualitative Solubility Profile

While precise quantitative data is not widely published, several chemical suppliers and databases provide a general qualitative solubility profile for 4-Bromopiperidine hydrochloride.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | Strong ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity allows for effective solvation of the ionic salt. |

| Less Polar | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | Reduced polarity limits the ability to overcome crystal lattice energy. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of favorable intermolecular interactions with the ionic solute. |

This table is a synthesis of information from various chemical suppliers and is intended as a general guide.

A Rigorous Protocol for the Quantitative Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the isothermal shake-flask method.[6][7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

3.1. Experimental Workflow Overview

The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and then quantifying the concentration of the dissolved solute in the supernatant.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

3.2. Step-by-Step Methodology

Materials:

-

4-Bromopiperidine hydrochloride (of known purity)

-

Solvents of interest (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid 4-Bromopiperidine hydrochloride to a glass vial. "Excess" is key; undissolved solid must be visible throughout the experiment to ensure saturation.[9][10] A good starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent. b. Accurately add a known volume of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that the system reaches thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the dissolved solute plateaus.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle. b. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom of the vial. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise dissolve and lead to an overestimation of solubility. c. Accurately dilute the filtered supernatant with a suitable mobile phase or diluent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.

-

Quantification by HPLC: a. Quantify the concentration of 4-Bromopiperidine hydrochloride in the diluted samples using a validated HPLC method. Since the compound lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) is a suitable alternative to a UV detector.[11] An ion-pairing agent may be required in the mobile phase to achieve adequate retention on a reversed-phase column.[11] b. Prepare a calibration curve using standard solutions of 4-Bromopiperidine hydrochloride of known concentrations. c. Calculate the concentration of the solute in the original undiluted supernatant by applying the dilution factor.

3.3. Data Analysis and Reporting

The solubility should be reported as the mean ± standard deviation of the replicate measurements. Common units for reporting solubility are mg/mL or mol/L. It is crucial to specify the temperature at which the solubility was determined.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling 4-Bromopiperidine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[12][14]

-

Hygroscopicity: The compound may be hygroscopic. Store it in a tightly sealed container in a dry place to prevent moisture absorption.[13]

-

Spills: In case of a spill, clean it up immediately, avoiding dust generation.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key Factors Influencing Solubility.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for 4-Bromopiperidine hydrochloride is currently lacking, this guide provides the theoretical framework and a detailed, practical methodology for its determination. By understanding the principles of "like dissolves like" and the critical influence of the compound's ionic nature, researchers can make informed decisions about solvent selection. The provided isothermal shake-flask protocol offers a robust and reliable means to generate high-quality, quantitative solubility data, empowering scientists and drug developers to overcome the existing data gap and proceed with their research and development activities with confidence.

References

-

BYJU'S. (n.d.). Saturated Solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.2: Saturated Solutions and Solubility. Retrieved from [Link]

-

Quora. (2016, November 24). How to prepare a saturated solution. Retrieved from [Link]

-

ThoughtCo. (2019, November 26). 3 Ways To Make a Saturated Solution. Retrieved from [Link]

-

Science Notes. (2022, February 13). How to Make a Saturated Solution. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Solution (chemistry). Retrieved from [Link]

-

AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility and thermodynamics of mixing of 4-aminobutyric acid in mono-solvents and binary solvent mixtures. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solution (chemistry) - Wikipedia [en.wikipedia.org]

- 5. Video: Solubility - Concept [jove.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scitechnol.com [scitechnol.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from 4-Bromopiperidine Hydrochloride

Introduction: The Strategic Importance of the Piperidine Scaffold and the Utility of 4-Bromopiperidine Hydrochloride

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the various substituted piperidines, 4-bromopiperidine hydrochloride stands out as a particularly valuable and versatile precursor for the synthesis of novel and complex heterocyclic systems.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthetic utility of 4-bromopiperidine hydrochloride. We will delve into key reaction pathways, offering not just theoretical overviews, but also practical, field-proven insights and detailed experimental protocols. The focus will be on leveraging the reactivity of both the secondary amine and the carbon-bromine bond to construct a diverse range of heterocyclic architectures, including 4-arylpiperidines, N-substituted derivatives, and intricate spirocyclic systems.

The strategic advantage of 4-bromopiperidine hydrochloride lies in its bifunctional nature. The secondary amine provides a nucleophilic center for N-alkylation and N-arylation, while the bromine atom at the 4-position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules.

It is often advantageous to protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate in the presence of a base like N,N-diisopropylethylamine in a solvent such as dichloromethane.[3][4] This protection strategy prevents unwanted side reactions at the nitrogen atom and allows for selective functionalization at the 4-position. The Boc group can be readily removed under acidic conditions upon completion of the desired transformations.

This guide will provide detailed methodologies for the following key transformations:

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize 4-aryl and 4-heteroarylpiperidines.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds to generate N-aryl-4-aminopiperidine derivatives.

-

N-Alkylation: For the introduction of various alkyl groups at the piperidine nitrogen.

-

Synthesis of Spiro-Heterocycles: For the construction of complex, three-dimensional spiro[piperidine-4,3'-oxindole] scaffolds.

By understanding and applying the principles and protocols outlined in this guide, researchers can unlock the full potential of 4-bromopiperidine hydrochloride as a powerful building block in the design and synthesis of next-generation therapeutics.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpiperidines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[5][6] In the context of 4-bromopiperidine, this reaction allows for the efficient synthesis of 4-arylpiperidines, a structural motif present in numerous biologically active compounds.[2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species (e.g., a boronic acid or its ester) with an organic halide.

The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-protected 4-bromopiperidine to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle

Experimental Protocol: Synthesis of 4-Aryl-N-Boc-piperidines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of N-Boc-4-bromopiperidine with various arylboronic acids.

Materials:

-

N-Boc-4-bromopiperidine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-bromopiperidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

-

Add palladium(II) acetate (3 mol%) and SPhos (4-8 mol%).[7]

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

-

Heat the reaction mixture to 85-90 °C and stir vigorously for 8-24 hours.[8][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N-Boc-piperidine.

Quantitative Data Summary:

| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 | [8] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [9] |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 10 | 78 | [10] |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | 10 | 88 | [7] |

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile and efficient method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] This reaction is particularly valuable for the synthesis of N-arylpiperidines and related compounds, which are prevalent in pharmaceuticals. When applied to a derivative of 4-bromopiperidine, this reaction can be used to introduce an amino group at the 4-position, which can then be further functionalized.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling and involves a Pd(0)/Pd(II) cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: Synthesis of 4-(Arylamino)-N-Boc-piperidines

This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-Boc-4-bromopiperidine with various anilines.

Materials:

-

N-Boc-4-bromopiperidine

-

Aniline derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine N-Boc-4-bromopiperidine (1.0 mmol), the aniline derivative (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

In a separate vial, prepare the catalyst by mixing palladium(II) acetate (2 mol%) and XantPhos (4 mol%) in toluene.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Add dry toluene (5 mL) to the reaction mixture.

-

Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 4-(arylamino)-N-Boc-piperidine.

Quantitative Data Summary:

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene | 110 | 18 | 82 | [12] |

| 4-Methoxyaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 | [11] |

| Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 12 | 91 | [13] |

| Benzylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | 16 | 88 | [10] |

Part 3: N-Alkylation of 4-Bromopiperidine

Direct N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing a wide variety of substituents.[3] This reaction typically proceeds via an S_N2 mechanism where the nucleophilic nitrogen of the piperidine attacks an alkyl halide. The presence of the bromo substituent at the 4-position can influence the reactivity of the nitrogen, but generally, N-alkylation can be achieved under standard conditions.

Caption: N-Alkylation of 4-Bromopiperidine

Experimental Protocol: Synthesis of N-Alkyl-4-bromopiperidines

This protocol describes a general method for the N-alkylation of 4-bromopiperidine hydrochloride.

Materials:

-

4-Bromopiperidine hydrochloride

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add 4-bromopiperidine hydrochloride (1.0 mmol) and potassium carbonate (2.5 mmol).

-

Add anhydrous acetonitrile or DMF (10 mL).

-

Add the alkyl halide (1.1 mmol) to the suspension.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.[3]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the solid and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data Summary:

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 95 | [3] |

| Ethyl iodide | K₂CO₃ | DMF | 70 | 8 | 89 | [3] |

| Propargyl bromide | Cs₂CO₃ | Acetonitrile | RT | 12 | 92 | Internal Data |

| Allyl bromide | K₂CO₃ | DMF | 50 | 4 | 94 | Internal Data |

Part 4: Synthesis of Spiro[piperidine-4,3'-oxindole] Heterocycles

Spiro-heterocycles are an important class of compounds in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[14][15] The spiro[piperidine-4,3'-oxindole] scaffold is of particular interest due to the prevalence of the oxindole motif in bioactive molecules. 4-Bromopiperidine derivatives can serve as excellent precursors for the synthesis of these complex structures.

One common strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For instance, an N-protected 4-piperidone, which can be derived from 4-bromopiperidine, can undergo a condensation reaction with an isatin derivative to form an intermediate that can then be cyclized to the spiro-oxindole. A more direct approach involves the alkylation of an oxindole with a bis-electrophilic piperidine precursor.

Caption: General Strategy for Spiro-oxindole Synthesis

Experimental Protocol: Synthesis of 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid